2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2): A Privileged Building Block in Targeted Kinase Inhibitor Design
2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2): A Privileged Building Block in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the structural optimization of small-molecule kinase inhibitors relies heavily on privileged building blocks. 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) has emerged as a critical intermediate in the synthesis of targeted therapeutics, particularly for receptor tyrosine kinase (RTK) inhibitors. By combining a nucleophilic aniline handle with a solubilizing basic ether side chain, this compound enables drug developers to simultaneously address target affinity and pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies.
Physicochemical Profiling & Structural Rationale
The utility of CAS 946774-01-2 stems from its precise substitution pattern. The molecule features three distinct functional domains: an primary amine (aniline), a para-methyl group, and an ortho-dimethylaminoethoxy appendage.
Quantitative Data Summary
The following table summarizes the core physicochemical properties that dictate the compound's behavior in both synthetic workflows and biological environments [3].
| Property | Value | Rationale / Impact |
| Chemical Name | 2-[2-(Dimethylamino)ethoxy]-4-methylaniline | Standard IUPAC nomenclature. |
| CAS Registry Number | 946774-01-2 | Unique identifier for commercial sourcing [1, 2]. |
| Molecular Formula | C11H18N2O | Defines stoichiometric calculations. |
| Molecular Weight | 194.27 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area | 35.3 Ų | Optimal for membrane permeability when integrated into larger drug scaffolds. |
| Predicted pKa (Aliphatic Amine) | ~ 9.2 | Protonated at physiological pH (7.4), drastically improving aqueous solubility. |
| Predicted pKa (Aniline) | ~ 4.6 | Retains sufficient nucleophilicity for SNAr or cross-coupling reactions. |
The E-E-A-T Rationale: Why this Specific Scaffold?
Historically, the integration of basic ether side chains onto aniline rings has been a pivotal strategy in the development of anti-proliferative agents [4].
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The Solubilizing Tail: The dimethylaminoethoxy group is specifically designed to project into the solvent-exposed region of a kinase ATP-binding pocket. Because the terminal tertiary amine is protonated at physiological pH, it vastly improves the aqueous solubility of otherwise highly lipophilic heterocyclic cores (like quinazolines or pyrimidines).
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Steric and Electronic Tuning: The methyl group at the 4-position provides mild electron-donating effects, subtly increasing the nucleophilicity of the aniline nitrogen, which facilitates downstream coupling reactions.
Figure 1: Structural rationale for integrating CAS 946774-01-2 into kinase inhibitor scaffolds.
Synthetic Methodologies & Workflows
To ensure high-fidelity API manufacturing, the synthesis of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline must be robust, scalable, and free of impurities that could poison downstream catalysts. The standard synthesis proceeds via a two-step sequence starting from 4-methyl-2-nitrophenol.
Step-by-Step Experimental Protocol
Step 1: O-Alkylation of 4-Methyl-2-nitrophenol
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Procedure: Charge a reactor with 4-methyl-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 30 minutes at room temperature. Gradually add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq). Heat the mixture to 80°C for 6–8 hours.
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Causality & Logic: The choice of K₂CO₃ in DMF is deliberate. K₂CO₃ provides sufficient basicity to deprotonate the phenolic OH (pKa ~7.2 due to the electron-withdrawing ortho-nitro group) without triggering base-catalyzed degradation of the alkylating agent. DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the SN2 displacement.
Step 2: Catalytic Hydrogenation of the Nitro Intermediate
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Procedure: Isolate the nitro intermediate via aqueous workup (extracting with Ethyl Acetate) and concentrate. Dissolve the intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight). Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) at 1-2 atm. Stir vigorously at room temperature until hydrogen uptake ceases. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the target aniline.
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Causality & Logic: Catalytic hydrogenation is strictly preferred over classical Béchamp reduction (Iron/HCl) or Tin(II) chloride. In pharmaceutical process chemistry, avoiding heavy metals is critical to comply with ICH Q3D guidelines for elemental impurities. Pd/C ensures a cleaner reaction profile, minimizing the formation of azoxy or hydroxylamine byproducts.
Figure 2: Two-step synthetic workflow for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline.
Analytical & Quality Control (Self-Validating Protocols)
A protocol is only as reliable as its validation system. To ensure the integrity of CAS 946774-01-2 before deploying it in expensive downstream Buchwald-Hartwig aminations or SNAr couplings, the following self-validating Quality Control (QC) loop must be executed:
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In-Process Control (IPC) via HPLC-UV: Reaction completion in Step 2 is monitored at 254 nm. The system validates itself when the lipophilic nitro intermediate completely disappears, replaced by a highly polar peak (the target aniline) that elutes significantly earlier on a reverse-phase C18 column due to the basic amine.
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Structural Confirmation via ¹H-NMR (CDCl₃): The structural integrity is confirmed by the presence of a singlet integrating for 6 protons at ~2.3 ppm (the N,N-dimethyl group), a triplet at ~2.7 ppm (the CH₂ adjacent to the nitrogen), and a broad singlet at ~3.8 ppm (the primary aniline NH₂, exchangeable with D₂O).
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Elemental Impurity Check: Because the final step utilizes Pd/C, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be used to verify that residual palladium levels are <10 ppm, ensuring the building block will not poison transition-metal catalysts used in subsequent drug assembly steps.
References
- Title: Aniline derivatives (WO1996015118A1)
